molecular formula C17H24ClNO B5539723 (2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide

Cat. No.: B5539723
M. Wt: 293.8 g/mol
InChI Key: OXKAGQAEGLSEDR-JXMROGBWSA-N
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Description

(2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with N,N-bis(2-methylpropyl)amine under specific conditions to form the desired product. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques can help in maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various chlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide can be used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chlorophenyl group may play a role in binding to target proteins or enzymes, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-fluorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N,N-bis(2-methylpropyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a compound of interest for further research and development.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N,N-bis(2-methylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO/c1-13(2)11-19(12-14(3)4)17(20)10-7-15-5-8-16(18)9-6-15/h5-10,13-14H,11-12H2,1-4H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKAGQAEGLSEDR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(CC(C)C)C(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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